molecular formula C23H24P+ B1604821 (3-Methyl-2-butenyl)(triphenyl)phosphorane CAS No. 52750-95-5

(3-Methyl-2-butenyl)(triphenyl)phosphorane

Cat. No.: B1604821
CAS No.: 52750-95-5
M. Wt: 331.4 g/mol
InChI Key: COVAQAPAQWRPGO-UHFFFAOYSA-N
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Description

(3-Methyl-2-butenyl)(triphenyl)phosphorane is an organophosphorus compound known for its role in organic synthesis. It is a member of the phosphorus ylides, which are commonly used as reagents in the Wittig reaction. This compound is characterized by its highly polar and basic nature, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyl-2-butenyl)(triphenyl)phosphorane can be synthesized through the deprotonation of (3-Methyl-2-butenyl)triphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows:

[ \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{LiBr} + \text{BuH} ]

The phosphorane is typically not isolated but used in situ for further reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-butenyl)(triphenyl)phosphorane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form triphenylphosphine oxide.

    Substitution: It participates in nucleophilic substitution reactions, replacing oxygen centers in aldehydes and ketones with a methylene group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include butyllithium, potassium tert-butoxide, and sodium amide. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound include alkenes and triphenylphosphine oxide. For example, in the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes:

[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]

Scientific Research Applications

(3-Methyl-2-butenyl)(triphenyl)phosphorane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-Methyl-2-butenyl)(triphenyl)phosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to nucleophilic addition and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of a (3-Methyl-2-butenyl) group.

    (Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.

    Methoxymethylenetriphenylphosphine: Contains a methoxymethylene group.

    Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxymethylene group.

Uniqueness

(3-Methyl-2-butenyl)(triphenyl)phosphorane is unique due to its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides and participate in the Wittig reaction makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

3-methylbut-2-enyl(triphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVAQAPAQWRPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200739
Record name (3-Methyl-2-butenyl)(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52750-95-5, 49868-41-9
Record name (3-Methyl-2-butenyl)(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052750955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methyl-2-butenyl)(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHYL-2-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Prenyltriphenylphosphonium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H396LAQ5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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